Cerium(IV) iodate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

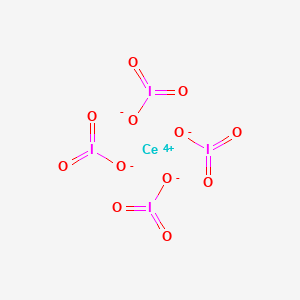

Cerium(IV) iodate is a compound that has shown the highest visible light driven (VLD) photocatalytic activity in metal iodates reported before . The enhanced VLD photocatalytic property results from a synergistic effect between the narrow band gap and polar zero-dimensional [Ce (IO3)8]4− units .

Synthesis Analysis

Cerium(IV) iodate can be synthesized via hydrothermal methods . For instance, a novel potassium cerium(IV) iodate, K8Ce2I18O53, was hydrothermally grown . This compound features polar zero-dimensional [Ce (IO3)8]4− units .Molecular Structure Analysis

The molecular structure of Cerium(IV) iodate is characterized by polar zero-dimensional [Ce (IO3)8]4− units . These units contribute to the compound’s unique properties, such as its high visible light driven (VLD) photocatalytic activity .Chemical Reactions Analysis

Cerium(IV) iodate exhibits high visible light driven (VLD) photocatalytic activity . This property is enhanced by a synergistic effect between the narrow band gap and polar zero-dimensional [Ce (IO3)8]4− units .Physical And Chemical Properties Analysis

The physical and chemical properties of Cerium(IV) iodate are largely determined by its polar zero-dimensional [Ce (IO3)8]4− units . These units, along with the compound’s narrow band gap, result in high visible light driven (VLD) photocatalytic activity .科学的研究の応用

Ion Exchange Materials : Cerium(IV) iodate, combined with biopolymers like pectin, forms hybrid cation exchange materials used for selective ion exchange, exhibiting high selectivity for As3+ and Zn2+ ions. Such materials also show notable antibacterial activity, particularly against E. coli bacteria (Pathania et al., 2014).

Catalysis in Chemical Reactions : Cerium(IV) iodate acts as an effective catalyst in the Briggs-Rauscher oscillating reaction. This demonstrates its role in facilitating complex chemical reactions, which could have implications in various synthesis and analytical processes (Furrow et al., 2012).

Analytical Applications in Spectrofluorimetric and Spectrophotometric Detection : The reduction of cerium(IV) to cerium(III) is used for the detection of iodide, with applications in flow-injection analysis. This demonstrates the utility of Cerium(IV) iodate in sensitive color reactions and as a fluorescence agent in analytical chemistry (Yaqoob et al., 1991).

Standardisation in Oxidation-Reduction Reactions : Cerium(IV) is used in standardisation against thiosulfate, with applications in precise coulometric titration. This highlights its role in accurate determination and standardisation in redox chemistry, which is vital in various analytical techniques (Asakai & Hioki, 2012).

Material Science and Nanotechnology : Cerium(IV) iodate finds applications in the synthesis of novel materials, such as layered cerium iodates with unique electronic and structural properties. This research is significant for the development of new materials with specific optical and magnetic properties (Sykora et al., 2004).

Biomedical Applications : The redox properties of cerium(IV) compounds, including cerium(IV) iodate, are being explored for therapeutic applications, particularly in treating disorders caused by reactive oxygen intermediates. The radical-scavenging role and autocatalytic regeneration under various conditions highlight its potential in biomedical fields (Karakoti et al., 2008).

作用機序

特性

IUPAC Name |

cerium(4+);tetraiodate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4HIO3/c;4*2-1(3)4/h;4*(H,2,3,4)/q+4;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAMFFUTGNRTPE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

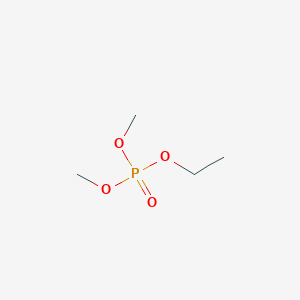

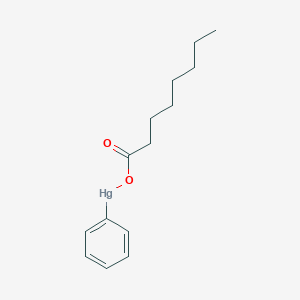

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeI4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) iodate | |

CAS RN |

13813-99-5 |

Source

|

| Record name | Ceric iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)